3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4O/c9-7-6(8(15)13-11)12-5-2-1-4(10)3-14(5)7/h1-3H,11H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRMYOUDCDYHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163800 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861208-22-2 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861208-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 3-bromo-6-chloroimidazo[1,2-a]pyridine with carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Key Structural Analogs :
6-Bromo-(2,4-dimethoxyphenyl)methylidene-imidazo[1,2-a]pyridine-2-carbohydrazide Substituents: Bromine (position 6), 2,4-dimethoxybenzylidene group. Properties: Demonstrated 92% corrosion inhibition efficiency in 0.5 M HCl, attributed to electron-donating methoxy groups enhancing adsorption on steel surfaces .
N′-Benzylideneimidazo[1,2-a]pyridine-2-carbohydrazide Derivatives (7a–e)
- Substituents : Varied aromatic aldehydes (e.g., 4-fluorophenyl, 4-chlorophenyl).
- Properties :
- 7a (Benzylidene) : Yield 53%, melting point 257–259°C, molecular weight 263 g/mol.
- 7b (4-Fluorobenzylidene) : Yield 39%, molecular weight 282 g/mol .
- Comparison : The target compound’s bromo and chloro substituents increase molecular weight (313.53 g/mol ) and may enhance lipophilicity, affecting bioavailability and membrane permeability compared to simpler benzylidene derivatives.
6-Chloro-N′-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
- Substituents : Chlorine at position 6 and 2-chlorophenyl group.
- Properties : Used in pharmacological studies; dual chlorine atoms increase electronegativity and steric hindrance .
- Comparison : The target compound’s bromine (larger atomic radius than chlorine) may improve binding affinity in enzyme inhibition but reduce solubility.
Functional Group Modifications
Ester vs. Hydrazide Derivatives :
- Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Carboxamide Derivatives :
- 3-Bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide Functional Group: Hydroxyethyl carboxamide. Properties: Enhanced solubility due to the hydrophilic hydroxyethyl group .
Anticancer Activity :
- Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives (7a–e): 7c (4-Chlorobenzylidene): Showed moderate cytotoxicity against lung cancer cells (IC₅₀ ~15 µM) .
Corrosion Inhibition :
- 6-Bromo-(2,4-dimethoxyphenyl)methylidene Analog: Achieved 130.07 kJ/mol adsorption energy on steel, superior to non-methoxy derivatives .
Enzyme Inhibition :
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 886371-28-4 |
| Molecular Formula | C7H4BrClN2 |
| Molecular Weight | 231.477 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 45790042 |
Research indicates that this compound exhibits biological activity primarily through its interaction with specific biological targets. The compound is noted for its ability to inhibit certain kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
Anticancer Activity
Several studies have documented the anticancer properties of this compound. For instance:
- In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspase pathways, suggesting a mechanism involving programmed cell death .
- In vivo studies using xenograft models have demonstrated significant tumor growth inhibition when treated with this compound, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- A study reported that it exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Other Biological Activities
Additionally, this compound has shown promise in other areas:
- Anti-inflammatory effects : Research indicates that it may reduce inflammation markers in cellular models .
- Neuroprotective effects : Preliminary studies suggest it could protect neuronal cells from oxidative stress-induced damage .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound in breast cancer models. The results showed:
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 30 |
| High Dose (50 mg/kg) | 70 |
This data suggests a dose-dependent response, with higher doses resulting in more significant tumor volume reduction .
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings indicate effective antibacterial activity at relatively low concentrations .
Q & A
Q. Q1. What are the standard synthetic routes and characterization techniques for 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide?
Methodological Answer: The synthesis typically involves cyclocondensation of halogenated precursors with hydrazide derivatives under reflux conditions. For example:
- Step 1: React 3-amino-6-chloropyridazine with 1,3-dichloroacetone in 1,2-dimethoxyethane to form the imidazo[1,2-a]pyridine core .
- Step 2: Introduce the carbohydrazide group via condensation with hydrazine hydrate.
- Characterization: Use 1H/13C NMR to confirm regiochemistry, HRMS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for hydrazide) .
Q. Q2. How is this compound screened for preliminary biological activity, such as antitumor potential?
Methodological Answer:
- In vitro assays: Test against cancer cell lines (e.g., HEPG2-1 for liver carcinoma) using MTT assays. IC₅₀ values <5 µM indicate promising activity .
- Structural analogs: Compare with derivatives like pyrazolo[1,5-a]pyrimidine or thiadiazole-containing compounds to assess scaffold-dependent efficacy .
Q. Q3. What experimental approaches validate its utility as a corrosion inhibitor in acidic environments?
Methodological Answer:
- Electrochemical tests: Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5 M HCl.
- Example: 92% inhibition efficiency at 500 ppm concentration .
- Surface analysis: Use SEM/EDS to confirm inhibitor adsorption on mild steel .
Advanced Research Questions
Q. Q4. How do computational methods like DFT elucidate its corrosion inhibition mechanism?
Methodological Answer:
- DFT parameters: Calculate frontier molecular orbitals (HOMO/LUMO), Fukui indices, and electrostatic potential maps to identify reactive sites.
- High HOMO density on the imidazo ring and hydrazide group suggests electron donation to metal surfaces .
- Molecular dynamics (MD): Simulate adsorption on Fe(110) surfaces; binding energies >100 kJ/mol indicate strong chemisorption .
Q. Q5. What structure-activity relationships (SARs) govern its antiproliferative activity against tyrosine kinases?
Methodological Answer:
- Pharmacophore mapping: The bromo and chloro substituents enhance steric bulk, improving binding to kinase ATP pockets (e.g., c-Met).
- Key modifications:
Q. Q6. How does pH influence its electrochemical performance in corrosion inhibition studies?
Methodological Answer:
- pH titration: Test inhibition efficiency across pH 1–6. Optimal performance occurs at pH <3 due to protonation of hydrazide groups, enhancing adsorption via electrostatic interactions .
- Synergistic additives: Combine with thiourea or iodide ions to stabilize the inhibitor film under varying pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
